molecular formula C20H21N3O3S B2397652 (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321336-31-4

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No. B2397652
CAS RN: 2321336-31-4
M. Wt: 383.47
InChI Key: IVNZPLGOTXCAQX-VQHVLOKHSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Research has focused on the synthesis of derivatives of this compound through various chemical reactions, highlighting the compound's utility as a building block in organic synthesis. For example, Prabhuswamy et al. (2016) described the synthesis and crystal structure of a closely related compound, demonstrating its potential in crystallography and material science due to its stable crystal and molecular structure facilitated by hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Biological Activity

Several studies have explored the biological activities of derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties. For instance, Ali et al. (2017) conducted anticancer screening and molecular docking studies on new heterocycles with a trimethoxyphenyl scaffold, indicating the potential of these compounds as promising anticancer agents (Ali, Abdel Hafez, Elsayed, El-Shahawi, El-Hallouty, & Amr, 2017).

Molecular Docking and Synthesis Techniques

The compound's derivatives have been utilized in studies focusing on molecular docking to understand their interaction with biological targets. This application is crucial in the development of new pharmaceuticals. For example, research by Fahim and Shalaby (2019) on novel benzenesulfonamide derivatives involved synthesis, characterization, antimicrobial evaluation, and docking studies, highlighting the potential of these compounds in drug discovery and development (Fahim & Shalaby, 2019).

Applications in Material Science

Some derivatives have been studied for their photophysical properties and potential applications in material science. For instance, Khan (2020) explored the synthesis, photophysical, and physicochemical investigation of a novel pyrazoline derivative as a fluorescent chemosensor for metal ion detection, demonstrating the compound's utility in chemical sensing technologies (Khan, 2020).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-15(12-16(22-23)19-5-4-10-27-19)13-21-20(24)9-7-14-6-8-17(25-2)18(11-14)26-3/h4-12H,13H2,1-3H3,(H,21,24)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNZPLGOTXCAQX-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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